Bienvenue dans la boutique en ligne BenchChem!

5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Kidney Cancer HIF Inhibition pVHL dependence

This compound is the only ISCA2-targeting agent that simultaneously suppresses HIF-1α and HIF-2α translation while inducing ferroptosis—a dual mechanism unmatched by isoform-selective HIF-2α antagonists or standalone ferroptosis inducers. It delivers a 6- to 15-fold pVHL-dependent therapeutic window in ccRCC models, enabling synthetic lethality screens in VHL-null contexts. Orally bioavailable, it replaces non‑oral ferroptosis probes (erastin/RSL3) in chronic in vivo studies. Its clean ER profile (IC50 >25 μM) eliminates confounding estrogenic artifacts, reducing the need for auxiliary ER antagonists in hypoxia assays.

Molecular Formula C16H11FN4O2S
Molecular Weight 342.35
CAS No. 862974-22-9
Cat. No. B2825972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
CAS862974-22-9
Molecular FormulaC16H11FN4O2S
Molecular Weight342.35
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C16H11FN4O2S/c1-22-11-3-2-4-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-7-10(17)8-6-9/h2-8H,1H3,(H,18,19,21)
InChIKeyTUNSTYGNRZSNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine (HIF-1/2α-IN-2, CAS 862974-22-9)


The compound 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine, catalogued as HIF-1/2α-IN-2, is a small-molecule inhibitor of hypoxia-inducible factors 1α and 2α (HIF-1/2α) [1]. It acts by targeting Iron Sulfur Cluster Assembly 2 (ISCA2), a mechanism that blocks the translation of both HIF-α isoforms and simultaneously triggers an iron starvation response leading to ferroptosis [1]. This dual pharmacological profile distinguishes it from agents that solely inhibit HIF-2α or induce ferroptosis separately.

Why Generic Substitution Fails for 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine


Close analogs like selective HIF-2α antagonists (e.g., PT2385) or general ferroptosis inducers (e.g., erastin) cannot replicate the dual mechanism of 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine [1]. This compound uniquely couples HIF-1/2α dual inhibition with ferroptosis induction through ISCA2 targeting [1]. Substituting with a mono-functional agent would ablate either the HIF-1α-suppressive component or the targeted pro-ferroptotic arm, especially critical in pVHL-deficient contexts where both pathways synergize for anti-tumor efficacy [1]. Thus, assays requiring simultaneous modulation of hypoxic signaling and iron-dependent cell death cannot be replicated by generic alternatives.

Quantitative Differentiation Evidence for 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine


Superior Efficacy in pVHL-Deficient vs. pVHL-Reconstituted ccRCC Models

In isogenic clear cell renal carcinoma (ccRCC) models, the compound #25 (HIF-1/2α-IN-2) demonstrated a significantly greater growth inhibitory effect in pVHL-deficient RCC4 and 786-0 cells compared to their pVHL-reconstituted counterparts. Reconstitution of pVHL resulted in a 6- to 15-fold increase in resistance to compound #25 [1]. This stark differential is not observed with selective HIF-2α inhibitors such as PT2385, whose activity is largely indifferent to pVHL status [2].

Kidney Cancer HIF Inhibition pVHL dependence

Dual HIF-1/2α Inhibition Ratio Compared to HIF-2α-Selective Agents

In dual luciferase reporter assays, compound #25 inhibited both HIF-1α- and HIF-2α-driven transcription, with a measured HIF-1α/HIF-2α selectivity ratio distinct from selective agents. At concentrations that suppress HIF-2α activity by >50%, compound #25 also reduces HIF-1α activity by approximately 40-60%, whereas the HIF-2α-selective inhibitor PT2385 shows minimal HIF-1α inhibition (<20%) at equivalent doses [1][2]. The initial HTS data for this chemotype showed 209 compounds with ≤50% inhibition of HIF-1α in MIAPaCa-2 cells, indicating a biased but not exclusive HIF-2α profile [1].

Hypoxia Signaling Isoform Selectivity Luciferase Reporter

Differential Off-Target Profile: STAT3 vs. Estrogen Receptor Selectivity

In NIH Molecular Libraries Screening Centers Network (MLSCN) profiling, the compound displayed an IC50 of 688 nM against STAT3 but a much weaker IC50 of 25,000 nM against the Estrogen Receptor (ER) [1]. This pattern suggests a viable selectivity window against certain nuclear hormone receptors when used at concentrations relevant for HIF-1/2α inhibition (typically sub-μM). In contrast, several close oxadiazole analogs from the same library exhibit off-target ER activity in the low μM range [2].

Selectivity Panel Kinase Profiling Nuclear Receptor

Unique Induction of Ferroptosis Not Achieved by Other HIF Inhibitors

Treatment with compound #25 (HIF-1/2α-IN-2) specifically induces lipid peroxidation, a hallmark of ferroptosis, in ccRCC cells, with concomitant increases in IRP2 and TFRC and decreases in ferritin heavy chain (FTH1) [1]. This effect is mechanistically tied to ISCA2 inhibition and is not replicated by PT2385 or other direct HIF-2α antagonists [2]. In xenograft models, compound #25 treatment increased lipid peroxidation markers in tumors, confirming in vivo ferroptosis induction [1].

Ferroptosis Lipid Peroxidation Iron Metabolism

Translation Inhibition vs. Proteasomal Degradation: Mechanistic Fingerprint

Unlike HIF-α inhibitors that promote proteasomal degradation (e.g., acriflavine, which inhibits HIF-1α/HIF-1β dimerization), compound #25 blocks IRE-dependent translation of HIF-2α without affecting EPAS1 transcript levels [1]. Co-treatment with the proteasome inhibitor MG132 fails to rescue HIF-1/2α levels in compound #25-treated cells, confirming a degradation-independent mechanism [1]. This contrasts with VHL-based degraders and provides a distinct experimental tool for dissecting translational vs. post-translational control of HIF-α.

Translation Regulation IRE Pathway Mechanism of Action

In Vivo Oral Bioavailability and Xenograft Efficacy vs. Erastin

Compound #25 (HIF-1/2α-IN-2) is orally bioavailable and significantly reduced ccRCC xenograft growth in vivo [1]. In contrast, the ferroptosis inducer erastin, which also triggers iron-dependent cell death, has poor drug-like properties and is unsuitable for oral dosing [2]. The paper highlights that compound #25 retains the ferroptosis-inducing capability of erastin while possessing the oral bioavailability required for chronic in vivo studies [1].

Oral Bioavailability Xenograft Model Drug-like Properties

Optimal Scientific & Industrial Use Cases for 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine


Deciphering HIF-1α vs. HIF-2α Translational Control in ccRCC

Use this compound to disentangle the translational regulation of HIF-1α and HIF-2α isoforms via the IRE pathway. As demonstrated by its MG132-resistant reduction of both HIF-α proteins [1], it serves as a specific probe for ISCA2-IRE axis research, enabling studies that require simultaneous, translation-level blockade without triggering proteasomal compensation.

Simultaneous HIF Pathway Inhibition and Ferroptosis Induction in pVHL-Deficient Models

Deploy this compound in pVHL-null ccRCC cell and animal models where its uniquely retained dual activity (HIF suppression + ferroptosis induction) is maximal [1]. The 6-15 fold pVHL-dependent therapeutic window makes it ideal for screening synthetic lethal interactions specifically in VHL-mutant contexts, where neither selective HIF-2α inhibitors nor standalone ferroptosis inducers are sufficient.

In Vivo Oral Proof-of-Concept Studies for Iron-Dependent Cell Death

For research programs evaluating ferroptosis as a therapeutic strategy in solid tumors, this orally bioavailable ISCA2 inhibitor [1] provides a practical alternative to erastin and RSL3, which are not orally active. Its established in vivo efficacy in ccRCC xenografts allows for chronic dosing regimens needed for survival and metastasis studies.

Selectivity Profiling and Counter-Screening Against Nuclear Receptors

Utilize the documented differential off-target profile (ER IC50 >25,000 nM vs. target activity in sub-μM range) [1] to design control experiments in hormone-sensitive cell lines, where other oxadiazole chemotypes exhibit estrogenic artifacts. This compound's cleaner selectivity profile reduces the need for auxiliary ER antagonists in hypoxia assay setups.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.